molecular formula C15H17BrN4O5S B1144974 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid CAS No. 1433875-14-9

2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid

Cat. No. B1144974
CAS RN: 1433875-14-9
M. Wt: 445.3 g/mol
InChI Key: IMSGHDWVBCDHNU-UHFFFAOYSA-N
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Description

ACT-373898 is a carboxylic acid metabolite of macitentan, a dual endothelin receptor antagonist. Macitentan is used primarily in the treatment of pulmonary arterial hypertension. ACT-373898 itself is an inactive metabolite, meaning it does not exhibit the pharmacological activity of its parent compound, macitentan .

Scientific Research Applications

ACT-373898 is primarily used in scientific research to study the pharmacokinetics and metabolism of macitentan. It serves as a marker to understand the biotransformation and elimination pathways of macitentan in the body. Research involving ACT-373898 helps in elucidating the pharmacokinetic profile of macitentan, including its absorption, distribution, metabolism, and excretion . Additionally, it is used in studies investigating the safety and efficacy of macitentan in various populations, including those with hepatic or renal impairments .

Mechanism of Action

As an inactive metabolite, ACT-373898 does not exert pharmacological effects. its parent compound, macitentan, acts as a dual antagonist of endothelin receptors ETA and ETB. Macitentan binds to these receptors with high affinity and a slow dissociation rate, inhibiting the action of endothelin-1, a potent vasoconstrictor. This leads to vasodilation and reduced pulmonary vascular resistance, which is beneficial in the treatment of pulmonary arterial hypertension .

Preparation Methods

ACT-373898 is synthesized as a metabolite during the biotransformation of macitentan. The synthetic route involves the oxidative cleavage of macitentan. The preparation of macitentan, in turn, involves the reaction of 4-bromophenyl isocyanate with 2-(propylamino)ethanol, followed by cyclization and sulfonation reactions

Chemical Reactions Analysis

ACT-373898, being a carboxylic acid, can undergo various chemical reactions typical of carboxylic acids. These include:

Common reagents used in these reactions include alcohols, amines, reducing agents, and decarboxylation catalysts. The major products formed from these reactions are esters, amides, alcohols, and hydrocarbons, respectively.

Comparison with Similar Compounds

ACT-373898 is compared with other metabolites of macitentan, such as ACT-132577. While ACT-373898 is an inactive metabolite, ACT-132577 retains some pharmacological activity and contributes to the overall therapeutic effect of macitentan. Other similar compounds include bosentan and ambrisentan, which are also endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension. macitentan, and by extension its metabolites, are distinguished by their improved safety profile and reduced risk of liver toxicity .

properties

IUPAC Name

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O5S/c1-2-7-19-26(23,24)20-14-13(10-3-5-11(16)6-4-10)15(18-9-17-14)25-8-12(21)22/h3-6,9,19H,2,7-8H2,1H3,(H,21,22)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSGHDWVBCDHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1433875-14-9
Record name Acetic acid, 2-((5-(4-bromophenyl)-6-(((propylamino)sulfonyl)amino)-4-pyrimidinyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SEV1UJF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
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2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Reactant of Route 3
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Reactant of Route 4
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2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Reactant of Route 5
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid
Reactant of Route 6
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid

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